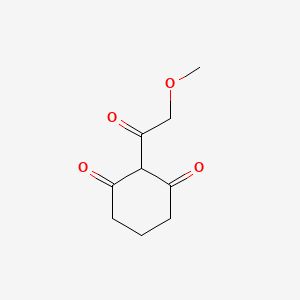
2-(2-Methoxyacetyl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyacetyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C9H12O4 It is a derivative of cyclohexane-1,3-dione, featuring a methoxyacetyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyacetyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反应分析
Types of Reactions: 2-(2-Methoxyacetyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxyacetyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane-1,3-dione derivatives.
科学研究应用
2-(2-Methoxyacetyl)cyclohexane-1,3-dione has several scientific research applications:
作用机制
The mechanism of action of 2-(2-Methoxyacetyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For instance, it can inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. This inhibition disrupts the production of essential molecules in plants, leading to their death .
相似化合物的比较
- 2-(2-Chloroacetyl)cyclohexane-1,3-dione
- 2-(2-Nitroacetyl)cyclohexane-1,3-dione
- 2-(2-Methylsulfonyl)cyclohexane-1,3-dione
Comparison: 2-(2-Methoxyacetyl)cyclohexane-1,3-dione is unique due to its methoxyacetyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different levels of enzyme inhibition and biological activity .
属性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
2-(2-methoxyacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12O4/c1-13-5-8(12)9-6(10)3-2-4-7(9)11/h9H,2-5H2,1H3 |
InChI 键 |
RDVSNMXQJWXAPT-UHFFFAOYSA-N |
规范 SMILES |
COCC(=O)C1C(=O)CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


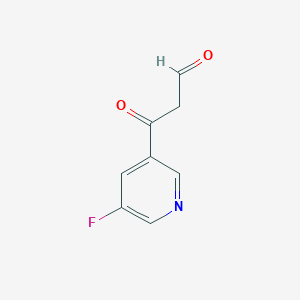
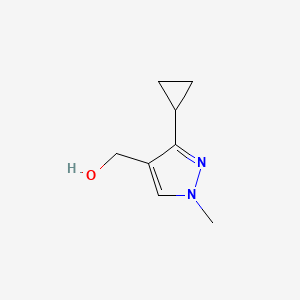
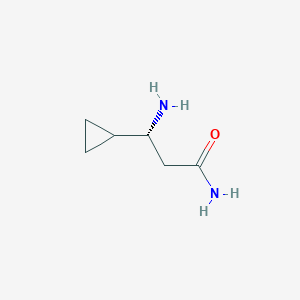

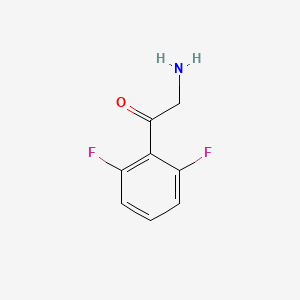
![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273954.png)
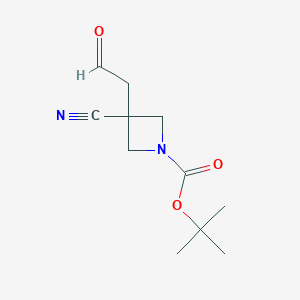
![4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273974.png)
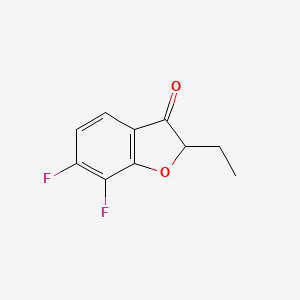
![3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine](/img/structure/B15273984.png)
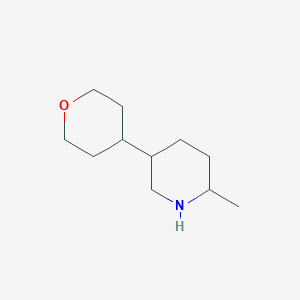
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid](/img/structure/B15273994.png)
![ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate](/img/structure/B15274004.png)
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)
